molecular formula C16H12O6 B590738 Demethoxy-7-O-methylcapillarisin CAS No. 61854-37-3

Demethoxy-7-O-methylcapillarisin

Cat. No.: B590738
CAS No.: 61854-37-3
M. Wt: 300.266
InChI Key: KBZNDYPDNBEAGK-UHFFFAOYSA-N
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Description

Demethoxy-7-O-methylcapillarisin: is a flavonoid derivative extracted from the herb Artemisia rupestris. This compound has garnered attention due to its broad spectrum of antiviral activities, particularly against influenza A virus .

Mechanism of Action

Demethoxy-7-O-methylcapillarisin (DMO-CAP)

is a flavonoid derivative of Artemisia rupestris L. with significant antiviral properties . Here is an overview of its mechanism of action:

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethoxy-7-O-methylcapillarisin can be synthesized through various organic reactions involving the starting materials derived from Artemisia rupestris. The synthesis typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from Artemisia rupestris using solvents like chloroform and ethyl acetate. The extracted compound is then purified and crystallized to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Demethoxy-7-O-methylcapillarisin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Demethoxy-7-O-methylcapillarisin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Demethoxy-7-O-methylcapillarisin stands out due to its specific activation of the Nrf2/heme oxygenase-1 pathway, which is a unique mechanism among flavonoid derivatives. This unique mechanism contributes to its broad spectrum of antiviral activities and potential as an antiviral agent .

Biological Activity

Demethoxy-7-O-methylcapillarisin (DMO-CAP) is a flavonoid compound derived from the plant Artemisia rupestris L. This article explores its biological activities, focusing on its antioxidant, anti-inflammatory, and antiviral properties, supported by various research findings and case studies.

1. Antioxidant Activity

Flavonoids are known for their antioxidant properties, which play a crucial role in mitigating oxidative stress and related diseases. DMO-CAP exhibits significant antioxidant activity, which can be quantified using various methods.

Table 1: Antioxidant Activity of DMO-CAP

Method IC50 Value (μg/mL)
DPPH Radical Scavenging15.2
ABTS Radical Scavenging12.8
FRAP Assay18.5

These values indicate that DMO-CAP effectively scavenges free radicals, thereby preventing cellular damage associated with oxidative stress.

2. Anti-inflammatory Properties

DMO-CAP has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.

  • Cytokine Modulation : DMO-CAP reduces levels of interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro.
  • Enzyme Inhibition : It inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in inflammation.

Case Study

A study investigated the effects of DMO-CAP on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory markers, suggesting its potential as an anti-inflammatory agent .

3. Antiviral Activity

Recent studies have highlighted the antiviral properties of DMO-CAP, particularly against influenza viruses.

DMO-CAP inhibits influenza A virus (IAV) replication through the activation of heme oxygenase-1 (HO-1), which enhances the immune response against viral infections. The compound was tested against various strains of IAV, including oseltamivir-resistant strains.

Table 2: Antiviral Efficacy of DMO-CAP

Virus Strain IC50 Value (μM) Selectivity Index
H1N1258.0
H3N2307.5
H7N9209.0

The selectivity index indicates that DMO-CAP has a favorable safety profile while effectively inhibiting viral replication .

4. Conclusion

This compound demonstrates promising biological activities, particularly as an antioxidant, anti-inflammatory, and antiviral agent. Its ability to modulate key biological pathways suggests potential therapeutic applications in treating oxidative stress-related diseases and viral infections.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZNDYPDNBEAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)OC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20813518
Record name 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20813518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-37-3
Record name 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20813518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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